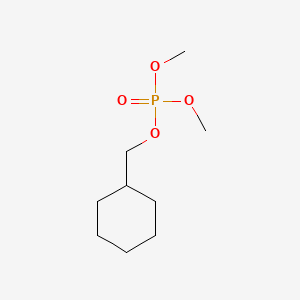
Cyclohexylmethyldimethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylmethyldimethylphosphate is an organophosphorus compound with the molecular formula C10H21O4P It is characterized by the presence of a cyclohexyl group, a methyl group, and two dimethylphosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylmethyldimethylphosphate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with dimethylphosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylmethyldimethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into cyclohexylmethyldimethylphosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylphosphate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include this compound oxide, cyclohexylmethyldimethylphosphine, and various substituted derivatives.
Applications De Recherche Scientifique
Cyclohexylmethyldimethylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexylmethyldimethylphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for regulating cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylmethylphosphate
- Dimethylphosphoric acid
- Cyclohexylphosphonic acid
Uniqueness
Cyclohexylmethyldimethylphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H19O4P |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
cyclohexylmethyl dimethyl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
Clé InChI |
OGTXONYQPOFHEB-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
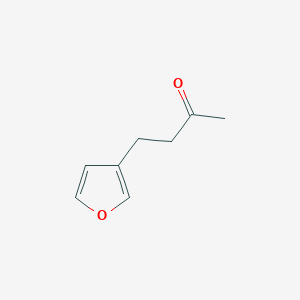
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
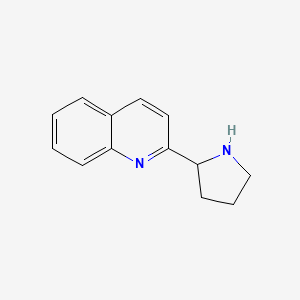
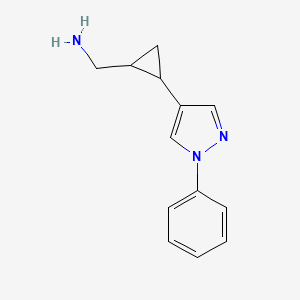
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
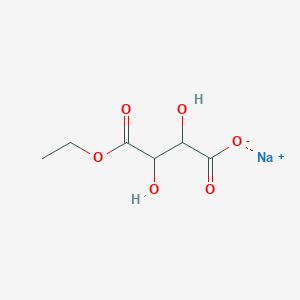
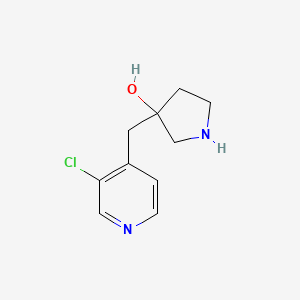
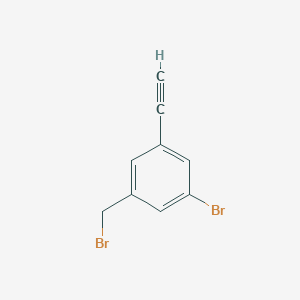
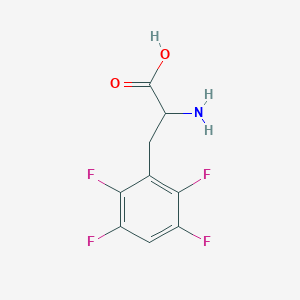
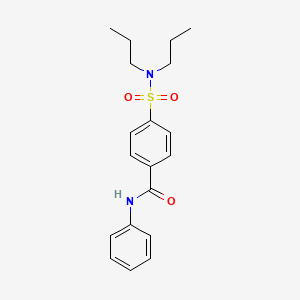
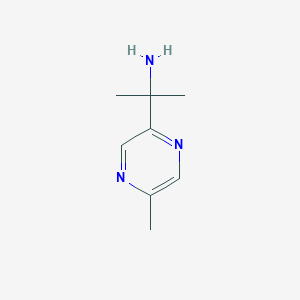
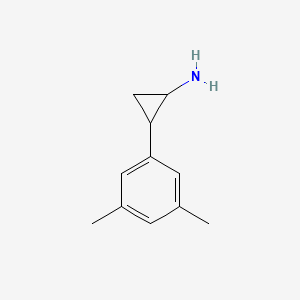
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)
